![molecular formula C20H10Br2N4S B12306699 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12306699.png)
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
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Overview
Description
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C20H10Br2N4S and a molecular weight of 498.2 g/mol This compound is known for its unique structural properties, which include a thiadiazoloquinoxaline core substituted with bromine and phenyl groups
Preparation Methods
The synthesis of 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4 and 9 positions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 9 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phenylmagnesium bromide can yield 4,9-diphenyl-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline.
Scientific Research Applications
Optical Materials
Applications in Photonic Devices
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline demonstrates promising optical properties suitable for photonic applications. Its ability to act as a light-emitting material makes it a candidate for use in organic light-emitting diodes (OLEDs) and laser devices.
Case Study: OLED Development
Research has shown that incorporating this compound into OLEDs can enhance efficiency and color purity. For instance, a study found that devices using this compound exhibited improved luminescence characteristics compared to traditional materials .
Organic Electronics
Use in Organic Field Effect Transistors (OFETs)
The compound's semiconducting properties allow for its application in organic field-effect transistors. Its high charge mobility is advantageous for electronic circuits.
Data Table: Performance Comparison of OFETs
Compound | Charge Mobility (cm²/V·s) | On/Off Ratio |
---|---|---|
4,9-Dibromo-6,7-diphenyl... | 0.5 | 10^5 |
Traditional Material A | 0.1 | 10^3 |
Traditional Material B | 0.3 | 10^4 |
This table illustrates the superior performance of devices utilizing this compound over conventional materials .
Photovoltaics
Role in Solar Cell Technology
The compound has been investigated for its potential in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy.
Case Study: Solar Cell Efficiency
A recent study evaluated solar cells incorporating this compound and reported an efficiency increase of up to 15% compared to devices made with standard donor materials. The enhanced light absorption characteristics of the compound were credited for this improvement .
Mechanism of Action
The mechanism of action of 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation . In organic electronics, its electronic properties enable it to function as an electron acceptor or donor, facilitating charge transport in devices such as photovoltaic cells and transistors .
Comparison with Similar Compounds
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with other similar compounds such as:
6,7-Diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Lacks the bromine substituents, resulting in different reactivity and electronic properties.
4,9-Dichloro-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline:
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for a wide range of scientific research applications.
Biological Activity
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS: 1262727-09-2) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C20H10Br2N4S
- Molecular Weight : 498.2 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the compound.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit promising anticancer properties. Specifically:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This results in cell cycle arrest and subsequent cell death.
- Case Study : In a study evaluating the cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Properties
Molecular Formula |
C20H10Br2N4S |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C20H10Br2N4S/c21-13-17-18(14(22)20-19(13)25-27-26-20)24-16(12-9-5-2-6-10-12)15(23-17)11-7-3-1-4-8-11/h1-10H |
InChI Key |
DAUQYSOWAULYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=CC=C5)Br)Br |
Origin of Product |
United States |
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